Colosolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Colosolic acid can be synthesized through various methods. One common approach involves the extraction from plant sources, followed by purification. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The plant material is first boiled to remove water-soluble substances, and then the remaining material is extracted with a basic organic solvent. The crude extract is then purified using macroporous absorption resin .
Industrial Production Methods: Industrial production of this compound involves a more refined process to ensure high purity. A binary resin bed separation technique is often employed. This method includes routine extraction and processing of the plant material, followed by acidification to change the physical and chemical characteristics of impurities. The final steps involve solvent dissolution, filtration, and crystallization to obtain pure this compound crystals with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Colosolic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and studying their chemical properties.
Biology: this compound is investigated for its role in cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has shown promise in the treatment of metabolic disorders such as diabetes and obesity. .
Mechanism of Action
Colosolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, maslinic acid, asiatic acid, and betulinic acid. it is unique due to the presence of a 2α-hydroxy group, which contributes to its distinct biological activities .
Comparison with Similar Compounds
- Ursolic acid
- Oleanolic acid
- Maslinic acid
- Asiatic acid
- Betulinic acid
Colosolic acid stands out for its potent anti-diabetic and anti-inflammatory properties, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.